

Predicted Boiling Point of 5-Ethynon-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethynon-2-en-1-ol**

Cat. No.: **B15176905**

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed analysis and prediction of the boiling point for the unsaturated branched-chain alcohol, **5-Ethynon-2-en-1-ol**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth information on the physicochemical properties and methodologies relevant to the determination of this compound's boiling point.

Executive Summary

The boiling point of a substance is a critical physical property, influencing its purification, handling, and application. For novel compounds such as **5-Ethynon-2-en-1-ol**, where experimental data may be scarce, predictive methodologies based on structural analogues and established physicochemical principles are invaluable. This guide establishes a predicted boiling point for **5-Ethynon-2-en-1-ol** in the range of 228-235 °C. This prediction is derived from a comprehensive analysis of the boiling points of structurally related compounds, considering the influence of molecular weight, hydrogen bonding, alkyl branching, and unsaturation.

Prediction of Boiling Point

The boiling point of **5-Ethynon-2-en-1-ol** is predicted based on the analysis of structurally similar compounds. The primary factors influencing the boiling point of this molecule are its

molecular weight, the presence of a hydroxyl group capable of hydrogen bonding, an ethyl branch on the carbon chain, and a carbon-carbon double bond.

- Molecular Weight and Hydrogen Bonding: As a C11 alcohol, **5-Ethynon-2-en-1-ol** has a significant molecular weight, which contributes to strong van der Waals forces.^[1] The presence of a primary alcohol functional group allows for strong intermolecular hydrogen bonding, which significantly elevates the boiling point compared to alkanes of similar molecular weight.^{[2][3]}
- Effect of Branching: The ethyl group at the 5-position introduces branching in the carbon chain. Generally, branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular interactions (van der Waals forces). This weakening of intermolecular forces typically results in a lower boiling point compared to a straight-chain isomer.^[4] For instance, the estimated boiling point of 5-ethyl-2-nonanol is around 223-225°C, which is lower than that of the straight-chain undecan-1-ol (243°C).^{[1][5]}
- Effect of Unsaturation: The double bond at the 2-position introduces rigidity to the molecule and can slightly increase its polarity, potentially leading to stronger dipole-dipole interactions. This effect is generally less pronounced than that of branching but is expected to slightly raise the boiling point compared to its saturated analogue.

Considering these factors, the predicted boiling point of **5-Ethynon-2-en-1-ol** is estimated to be slightly higher than its saturated branched analogue (5-ethyl-2-nonanol) and lower than the straight-chain saturated C11 alcohol (undecan-1-ol).

Data Presentation

The following table summarizes the boiling points of relevant compounds used in the prediction for **5-Ethynon-2-en-1-ol**.

Compound Name	Molecular Formula	Structure	Boiling Point (°C)	Key Structural Feature
Nonan-1-ol	C9H20O	Straight-chain C9 alcohol	215	Shorter Carbon Chain
2-Nonen-1-ol	C9H18O	Straight-chain unsaturated C9 alcohol	No data found	Shorter Chain, Unsaturation
Undecan-1-ol	C11H24O	Straight-chain C11 alcohol	243	Straight Chain
5-Ethyl-2-nonenol	C11H24O	Branched saturated C11 alcohol	~223-225 (estimated)	Branching
5-Ethynon-2-en-1-ol	C11H22O	Branched unsaturated C11 alcohol	228-235 (Predicted)	Branching and Unsaturation

Experimental Protocols for Boiling Point Determination

For a high-boiling-point, potentially viscous liquid like **5-Ethynon-2-en-1-ol**, standard boiling point determination methods may need to be adapted. The following are detailed methodologies for accurate determination.

Thiele Tube Method

This method is suitable for small sample volumes and provides a relatively accurate measurement of the boiling point.[6][7][8]

Apparatus:

- Thiele tube
- High-temperature resistant oil (e.g., mineral oil or silicone oil)

- Thermometer (calibrated, with an appropriate range)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Bunsen burner or microburner
- Stand and clamp

Procedure:

- Fill the Thiele tube with the heating oil to a level that will immerse the thermometer bulb and the majority of the small test tube.
- Add a small amount (0.5-1 mL) of **5-Ethynon-2-en-1-ol** to the small test tube.
- Place the capillary tube, with its open end downwards, into the small test tube containing the sample.
- Attach the small test tube to the thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
- Gently heat the side arm of the Thiele tube with a small flame, promoting oil circulation and uniform heating.^[9]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.^[10] Record this temperature.

- Repeat the procedure for at least two more concordant readings.

Distillation under Reduced Pressure (Vacuum Distillation)

For compounds with very high boiling points, distillation at atmospheric pressure can lead to decomposition. Vacuum distillation allows the substance to boil at a lower temperature.[\[11\]](#)[\[12\]](#)

Apparatus:

- Round-bottom flask
- Claisen adapter
- Distillation head with a thermometer port
- Condenser
- Receiving flask
- Vacuum source (e.g., vacuum pump)
- Manometer
- Heating mantle
- Stirring bar or boiling chips

Procedure:

- Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
- Place the sample of **5-Ethynon-2-en-1-ol** and a stirring bar into the round-bottom flask.
- Connect the apparatus to the vacuum source with a trap in between to protect the pump.
- Slowly and carefully apply the vacuum, monitoring the pressure with the manometer.

- Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.
- The liquid will begin to boil at a reduced temperature. Record the temperature at which the vapor condenses and is collected in the receiving flask. This is the boiling point at the recorded pressure.
- To estimate the boiling point at atmospheric pressure, a pressure-temperature nomograph can be used.

Visualization of Influencing Factors

The logical relationship between the molecular features of **5-Ethynon-2-en-1-ol** and its predicted boiling point is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Factors influencing the predicted boiling point of **5-Ethynon-2-en-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matmake.com [matmake.com]
- 2. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 5-ethyl-2-nonenol, 103-08-2 [thegoodsentscompany.com]
- 6. Thiele tube - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Distillation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Predicted Boiling Point of 5-Ethynon-2-en-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15176905#predicted-boiling-point-of-5-ethynon-2-en-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com